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Biological Functions and Metabolic Roles of NaCT

The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, is a plasma membrane

transporter that facilitates the cellular uptake of citrate and other intermediates of the tricarboxylic acid

(TCA) cycle [1] [2]. Its function is critical in regulating systemic energy metabolism.

Primary Function and Mechanism: NaCT mediates the electrogenic, sodium-dependent co-

transport of divalent citrate anions from the extracellular space into the cell [3]. This process couples
the transport of one citrate molecule to the co-transport of three to four Na+ ions [3].

Key Metabolic Roles:
Precursor for Fatty Acid Synthesis: In the liver, cytosolic citrate is a primary carbon source

for de novo lipogenesis. Imported citrate is cleaved by ATP-citrate lyase (ACLY) to generate
acetyl-CoA, the fundamental building block for fatty acids and cholesterol [1] [3].

Allosteric Regulation: Citrate allosterically activates acetyl-CoA carboxylase (ACC), the first
committed enzyme in fatty acid synthesis, and inhibits phosphofructokinase-1 (PFK-1), the

rate-limiting enzyme of glycolysis [1]. This dual role makes citrate a key metabolic regulator.
Neuromodulation: In the brain, citrate is abundant in the cerebrospinal fluid and is implicated

in influencing neuronal excitability, potentially through chelation of ions or as a precursor for
neurotransmitters like glutamate and GABA [2] [4].

The table below summarizes the quantitative transport characteristics of human NaCT compared to its rodent

ortholog, highlighting critical species-specific differences.
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Feature Human NaCT Rodent NaCT

Citrate Transport
Affinity (KM)

Low-affinity (≈ 650–5000 µM) [2] High-affinity (≈ 20–40 µM) [2]

Transport Capacity High-capacity [2] Low-capacity [2]

Lithium (Li⁺) Effect Marked activation of transport [2] Inhibition of transport [2]

Physiological
Implication

Not saturated at physiological plasma
citrate (≈ 200 µM) [2]

Near saturation at physiological
concentrations [2]

Structural Insights and Inhibition Mechanisms

Recent high-resolution structures have greatly advanced the understanding of NaCT's function and

inhibition.

Overall Architecture: Cryo-EM structures reveal that human NaCT functions as a homodimer [1].
Each protomer consists of a static scaffold domain (TMs 1-4, 7-9) and a mobile transport domain
(TMs 5, 6, 10, 11) that undergoes conformational changes to shuttle the substrate across the
membrane [1]. This follows an "elevator" transport mechanism.

Substrate and Inhibitor Binding: The substrate-binding site is located within the transport domain
and is formed by two conserved Ser-Asn-Thr (SNT) signature motifs [1]. The small-molecule

inhibitor PF-06649298 (PF2) contains a dicarboxylate moiety and competes for the same binding site
as citrate, acting as a direct competitive inhibitor and arresting the transport cycle [1].

Rationalizing Disease Mutations: Structural models show that many loss-of-function mutations
(e.g., G219R, T227M, L488P) cluster in key regions. Some disrupt sodium or citrate binding, while

others (e.g., C50R, G417E) cause protein misfolding and retention in the endoplasmic reticulum,
preventing proper trafficking to the plasma membrane [4] [5].

The following diagram illustrates the conformational changes of the NaCT dimer during its transport cycle,

based on structural data.
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Outward-Facing State

Inward-Facing State

Substrate
Binding Elevator Reset

Substrate Release

Citrate & Na⁺
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NaCT transport cycle showing the elevator-like movement of the transport domain between outward-facing

and inward-facing states.

Association with Human Diseases
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NaCT has emerged as a significant protein in two contrasting disease areas: metabolic syndrome and a rare

neurological disorder.

SLC13A5 Citrate Transporter Disorder: This is an autosomal recessive epileptic encephalopathy
caused by biallelic loss-of-function mutations in the SLC13A5 gene [6] [4]. Key clinical features

include:
Early-Onset Seizures: Seizures begin within the first few days of life and are often intractable

[6] [4].
Developmental Delay: Patients experience global developmental delay, movement disorders,

and limited expressive language [6] [7].
Tooth Abnormalities: Defects in tooth enamel (hypoplasia) are common [6] [5].

Biomarker: Elevated levels of citrate in both plasma and cerebrospinal fluid are a hallmark of
the disorder [2] [4].

Metabolic Diseases: In contrast to the neurological disorder, reduced NaCT function in the liver is
protective.

Protective Role of Inhibition: Knockout of Slc13a5 in mice protected them from high-fat diet-
induced obesity, insulin resistance, and hepatic steatosis by reducing lipogenesis and

enhancing lipid oxidation [3].
Therapeutic Target: NaCT is a promising drug target for treating non-alcoholic fatty liver
disease (NAFLD), type 2 diabetes, and obesity [1] [3]. Inhibiting NaCT reduces the cytosolic
citrate pool available for fat synthesis.

Research Methodologies and Experimental Models

A variety of models and techniques are used to study the biology and pathophysiology of NaCT.

In Vitro Models:
Heterologous Expression Systems: HEK293 and COS-7 cells are commonly transfected with

wild-type or mutant SLC13A5 cDNA to study protein expression, localization (via
immunoblotting and confocal microscopy), and transport function (via radiolabeled or

fluorescent citrate uptake assays) [5].
Hepatoma Cell Lines: HepG2 cells are used to investigate the role of NaCT in hepatic lipid

metabolism. siRNA knockdown of SLC13A5 in these cells reduces lipid content [3].
In Vivo Models:

siRNA Knockdown: Liver-selective siRNA-mediated knockdown of Slc13a5 in adult mice fed a
Western diet prevented hepatic steatosis and improved insulin sensitivity, independent of body

weight changes [3].

Genetic Knockout Mice: Whole-body Slc13a5-/- mice are protected from adiposity and insulin

resistance, mirroring a caloric restriction phenotype [3] [7].
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Advanced Models:

Patient-derived iPSCs: Induced pluripotent stem cells (iPSCs) from patients with SLC13A5
disorder can be differentiated into neurons and hepatocytes. These models better recapitulate

human physiology and are used to explore cell-type-specific disease mechanisms [4].
Deep Mutational Scanning (DMS): A recent large-scale study experimentally assessed the

functional impact of nearly 10,000 SLC13A5 mutations, providing a comprehensive map of
variants that disrupt transporter production, membrane localization, or citrate uptake function

[8].

The workflow for a standard citrate uptake assay to characterize NaCT function or inhibition is summarized

below.

Plate Cells
(e.g., HEK293)

Transfect with
SLC13A5 DNA

Pre-incubate with
Inhibitor (Optional)

Initiate Uptake with
¹⁴C-Citrate

Stop Reaction &
Wash Cells

Measure
Radioactivity
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Generalized workflow for a radiolabeled citrate uptake assay in cultured cells.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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